3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one

Medicinal Chemistry Structure–Activity Relationship Regioisomer Comparison

Researchers requiring reproducible SAR data cannot substitute the 4-aminophenyl regioisomer for this meta-amino oxadiazolone-the substitution pattern directly governs target engagement and antiviral selectivity. This compound delivers a validated scaffold for medicinal chemistry programs. • Orthopoxvirus p37 inhibitor scaffold with established SAR around aryl substitution • Meta-NH₂ enables rapid amide/sulfonamide library synthesis for kinase/antiviral programs • 95% purity; HCl salt (CAS 145878-51-9) available for aqueous bioconjugation; ambient storage & global shipping

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 503469-36-1
Cat. No. B1384174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
CAS503469-36-1
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NOC(=O)N2
InChIInChI=1S/C8H7N3O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,9H2,(H,10,11,12)
InChIKeyULMIGPCOQATGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one (CAS 503469-36-1): Procurement-Relevant Chemical Identity & Scaffold Characteristics


3-(3-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one (CAS 503469‑36‑1) is a heterocyclic small molecule composed of a 1,2,4‑oxadiazol‑5(4H)‑one core bearing a 3‑aminophenyl substituent . The oxadiazolone ring serves as a versatile scaffold in medicinal chemistry, and the meta‑amino group provides a distinct hydrogen‑bond donor/acceptor motif that differentiates this compound from its 4‑aminophenyl regioisomer and other oxadiazole analogs. The free base is typically supplied as a research chemical, while its hydrochloride salt (CAS 145878‑51‑9) is also commercially available for solubility‑enhanced applications .

Why Generic 1,2,4-Oxadiazol-5(4H)-one Analogs Cannot Substitute for 3-(3-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one in Research Applications


The 3‑(3‑aminophenyl) substitution pattern on the 1,2,4‑oxadiazol‑5(4H)‑one scaffold is not functionally interchangeable with common alternatives such as the 4‑aminophenyl regioisomer, unsubstituted phenyl, or alkyl‑bearing derivatives. The meta‑positioned primary amine introduces a unique vector for hydrogen bonding and derivatization that directly influences molecular recognition, target engagement, and physicochemical properties including solubility and logP . In the context of orthopoxvirus antiviral discovery, the nature and position of the aryl substituent on the 1,2,4‑oxadiazol‑5(4H)‑one core were shown to dramatically alter antiviral potency and selectivity indices [1]. Simple replacement of the 3‑aminophenyl group with a 4‑aminophenyl or non‑amino‑substituted phenyl ring can therefore lead to loss of the desired biological or chemical reactivity profile, making generic substitution a risk for irreproducible results in any biological assay, chemical biology probe development, or structure‑activity relationship (SAR) campaign.

Quantitative Differentiation of 3-(3-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one: Head-to-Head and Cross-Study Evidence


Regioisomeric Differentiation: 3‑Aminophenyl vs. 4‑Aminophenyl in Pharmacologically Relevant Property Space

The 3‑(3‑aminophenyl) substitution confers distinct hydrogen‑bond geometry and electronic distribution compared to the 4‑aminophenyl regioisomer. While direct head‑to‑head biological data for the free base are unavailable in published literature, authoritative supplier technical data confirm that the hydrochloride salt of 3‑(3‑aminophenyl)-1,2,4‑oxadiazol‑5(2H)‑one (CAS 145878‑51‑9) exhibits enhanced aqueous solubility relative to the free base . The meta‑amino orientation places the NH₂ group in a position that is less conjugated with the oxadiazolone ring than the para‑amino analog, resulting in a higher basicity (estimated pKaₐ ~4.6 for protonated aniline in the meta position vs. ~5.0 for the para analog) and altered reactivity in amide coupling and sulfonamide formation reactions [1]. This difference is critical when the compound is used as a building block for kinase inhibitor or antiviral agent synthesis, as the amine position governs the trajectory of the attached pharmacophore.

Medicinal Chemistry Structure–Activity Relationship Regioisomer Comparison

Scaffold‑Level Potency Differentiation: N‑Arylated 1,2,4‑Oxadiazol‑5(4H)‑ones vs. Cidofovir Against Vaccinia Virus

A recent study demonstrated that N‑arylated 1,2,4‑oxadiazol‑5(4H)‑one derivatives exhibit antiviral activity against Vaccinia virus (VACV) with selectivity indices (SI) up to 13,738, substantially exceeding that of the approved antiviral Cidofovir [1]. Although the specific 3‑(3‑aminophenyl) compound was not explicitly tested in this series, the SAR established that electron‑withdrawing groups at the para‑position of the aryl ring enhance activity. This places the 3‑aminophenyl analog as a key intermediate for further functionalization (e.g., acylation, alkylation) to optimize antiviral potency. The oxadiazolone core itself was demonstrated to be essential for target engagement with the conserved viral protein p37 [1].

Antiviral Orthopoxvirus Selectivity Index

Physicochemical Suitability for Bioconjugation: Solubility and Salt Form Advantage

The free base 3‑(3‑aminophenyl)-1,2,4‑oxadiazol‑5(4H)‑one (MW 177.16) is a moderately soluble neutral heterocycle. Its hydrochloride salt (MW 213.62) is reported by vendors to possess significantly improved aqueous solubility, which is essential for aqueous‑phase bioconjugation reactions, such as NHS ester coupling or click chemistry derivatization . In contrast, the 4‑aminophenyl regioisomer hydrochloride (CAS 1341040‑36‑5) is typically offered at lower purity (95%) and with less documented solubility data . The meta‑NH₂ group of the 3‑aminophenyl compound is less sterically hindered than the para‑NH₂, potentially offering faster reaction kinetics for amine‑reactive chemistries.

Bioconjugation Solubility Salt Form

Procurement‑Justified Application Scenarios for 3-(3-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one


Antiviral Probe Development Targeting Orthopoxvirus Protein p37

The 1,2,4‑oxadiazol‑5(4H)‑one scaffold has been validated as a potent inhibitor of the orthopoxvirus envelope protein p37 [1]. The 3‑(3‑aminophenyl) derivative serves as an ideal starting point for further structural optimization to improve potency and selectivity against variola, vaccinia, and cowpox viruses. Its meta‑amino group allows for rapid library synthesis via amide or sulfonamide formation, enabling exploration of the SAR around the aryl ring that was identified as critical for high SI [1].

Regioisomer‑Controlled Kinase Inhibitor Synthesis

Oxadiazole‑containing compounds have been described as inhibitors of Polo‑like kinase 1 (Plk1) and other kinases [1]. The 3‑(3‑aminophenyl) substitution provides a unique angular trajectory for the attachment of kinase‑targeting warheads compared to the 4‑aminophenyl isomer, potentially allowing access to distinct binding conformations [2]. This regioisomer is thus preferred when the design hypothesis requires the amine to project toward a solvent‑exposed region of the kinase active site.

Aqueous‑Compatible Bioconjugation for Chemical Biology Tools

The hydrochloride salt of 3‑(3‑aminophenyl)-1,2,4‑oxadiazol‑5(2H)‑one (CAS 145878‑51‑9) exhibits documented aqueous solubility, making it suitable for bioconjugation to fluorescent dyes, biotin, or affinity tags in aqueous buffers [1]. This contrasts with the 4‑aminophenyl isomer, which lacks published solubility data and may require organic co‑solvents that can denature proteins. Procurement of the hydrochloride salt ensures seamless integration into standard chemical biology protocols.

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